Home > Products > Screening Compounds P101952 > 3-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
3-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine - 868969-16-8

3-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Catalog Number: EVT-2873456
CAS Number: 868969-16-8
Molecular Formula: C19H17N5S
Molecular Weight: 347.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

Compound Description: L-838,417 is characterized as a partial agonist at non-α1 GABAA receptors and an antagonist at GABAA-α1 receptors. [, ] It exhibits functional selectivity for specific non-α1 GABAA receptors. [] Studies indicate that L-838,417 demonstrates a reduced propensity to induce physical dependence in mice compared to traditional benzodiazepines. [] In drug discrimination studies, L-838,417 generalized to the chlordiazepoxide-discriminative cue, which is thought to be mediated via non-α1 GABAA receptors. [] This suggests that its pharmacological effects are primarily mediated through interactions with non-α1 GABAA receptor subtypes.

Relevance: L-838,417 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine. Structural differences include a 2,5-difluorophenyl group at the 3-position and a (2-methyl-2H-1,2,4-triazol-3-ylmethoxy) group at the 6-position in L-838,417, compared to a 3-pyridin-3-yl and [(2,5-Dimethylphenyl)methylsulfanyl] group at the respective positions in the title compound. These differences in substituents likely contribute to the observed differences in their pharmacological profiles, particularly their activity and selectivity at various GABAA receptor subtypes.

6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

Compound Description: SL651498 exhibits functional selectivity within the GABAA receptor family, acting as a full agonist at GABAA-α2 receptors while demonstrating lower efficacy at GABAA-α3 receptors and the least efficacy at GABAA-α1 and GABAA-α5 receptors. [, ] This profile suggests that SL651498 may possess anxiolytic effects with reduced sedative and dependence liabilities. [] Similar to L-838,417, SL651498 also displayed a lower propensity to induce physical dependence in a mouse model compared to conventional benzodiazepines. [] Additionally, SL651498 fully generalized to both zolpidem and chlordiazepoxide-discriminative cues in drug discrimination tests, suggesting its interaction with both α1-containing and non-α1 GABAA receptors. []

Zolpidem

Compound Description: Zolpidem is a widely used nonbenzodiazepine hypnotic drug known for its selective affinity for GABAA receptors containing the α1 subunit. [, ] This selectivity for the α1 subunit is thought to contribute to its sedative effects. [] Studies have shown that zolpidem fully generalizes to the zolpidem-discriminative cue in drug discrimination procedures, which is considered to be mediated by GABAA-α1 receptors, but it does not generalize to the chlordiazepoxide cue, suggesting a lack of interaction with non-α1 GABAA receptors. []

3-(2,5-Difluorophenyl)-6-(N-ethylindol-5-yl)-1,2,4-triazolo[4,3-b]pyridazine (522-054)

Compound Description: 522-054 is a dual-action compound designed to interact with both GABAA receptors and neuronal nicotinic acetylcholine receptors (nAChRs). [] Specifically, it acts as an inhibitor of α5 subunit-containing GABAA receptors and an enhancer of α7 nAChRs. [] This dual modulation of these ligand-gated ion channels (LGICs) results in long-term potentiation (LTP) in the hippocampus, a process critical for learning and memory. [] In vivo studies have demonstrated that 522-054 enhances cognitive performance in tasks reliant on hippocampal function. []

Relevance: Similar to L-838,417, 522-054 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine. The presence of a 2,5-difluorophenyl group at the 3-position in both 522-054 and L-838,417, compared to a 3-pyridin-3-yl group in the main compound, suggests that this structural motif may be important for interacting with GABAA receptors. While the specific substituents at the 6-position differ between these compounds, their shared core structure and modulation of GABAA receptors highlights the potential for developing new therapeutic agents targeting this receptor family.

Compound Description: These compounds are benzodiazepines or benzodiazepine-like molecules that demonstrated an ability to significantly enhance GABA-induced chloride currents (IGABA) in GABAA receptors containing the α1β2γ1 subunit composition. [] Among these compounds, CGS 20625 displayed the highest efficiency in enhancing IGABA. [] These findings suggest that these compounds may have distinct pharmacological profiles depending on the subunit composition of the GABAA receptor they target.

Properties

CAS Number

868969-16-8

Product Name

3-(6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

IUPAC Name

6-[(2,5-dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C19H17N5S

Molecular Weight

347.44

InChI

InChI=1S/C19H17N5S/c1-13-5-6-14(2)16(10-13)12-25-18-8-7-17-21-22-19(24(17)23-18)15-4-3-9-20-11-15/h3-11H,12H2,1-2H3

InChI Key

AATQPQPHHPJRIB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.